![molecular formula C21H21N3O3 B2986698 N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898462-28-7](/img/structure/B2986698.png)

N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

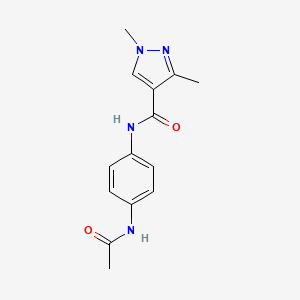

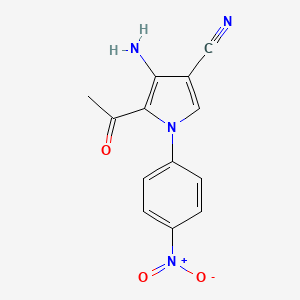

The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl group, a pyrroloquinoline group, and an oxalamide group. These groups are common in many biological molecules and pharmaceuticals, which suggests that this compound could potentially have interesting biological or pharmacological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For example, the pyrroloquinoline ring could potentially be synthesized using methods similar to those described for the synthesis of 4-hydroxy-2(1H)-quinolones .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxalamide group could potentially undergo hydrolysis, while the phenyl and pyrroloquinoline rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Scientific Research Applications

Synthesis and Characterization

The synthesis of complex heterocyclic compounds, such as pyrroloquinoline derivatives, often involves the use of key synthetic precursors or intermediates. For instance, N,N-dimethylformamide (DMF) has been utilized as a carbon synthon for synthesizing a wide range of heterocyclic compounds including pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones, showcasing DMF's versatility in heterocycle synthesis and functionalization (Shichen Li et al., 2021). Similarly, copper-catalyzed coupling reactions have been facilitated by ligands such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, highlighting the critical role of ligands in promoting efficient coupling of (hetero)aryl halides with 1-alkynes (Ying Chen et al., 2023).

Catalytic Applications

Catalysis is a significant area where pyrroloquinoline and oxalamide derivatives find application. Aluminum and zinc complexes supported by pyrrole-based ligands have demonstrated catalytic efficiency in the ring-opening polymerization of ɛ-caprolactone, indicating their potential as catalysts in polymer synthesis (Shu Qiao et al., 2011). This exemplifies the utility of these compounds in developing new polymeric materials with tailored properties.

Antimicrobial and Antifungal Activity

The exploration of antimicrobial and antifungal properties is another domain where related compounds have been investigated. For example, sulphur-substituted pyrrolo[3, 4-b]quinolines have been synthesized and evaluated for their antimicrobial activity, revealing the potential of these compounds in developing new antimicrobial agents with enhanced activity against various pathogens (T. Es et al., 2005).

Drug Discovery

In drug discovery, the structural diversity of pyrroloquinoline derivatives enables the identification of compounds with multifunctional therapeutic potential. A tetracyclic butyrophenone derivative, showcasing potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors, exemplifies the development of new drug candidates for treating neuropsychiatric and neurological disorders (Peng Li et al., 2014).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-12-4-3-5-17(13(12)2)23-21(27)20(26)22-16-10-14-6-7-18(25)24-9-8-15(11-16)19(14)24/h3-5,10-11H,6-9H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJLYCRQWVCDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)

![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)

![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2986631.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2986635.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)